Cas no 13894-61-6 (3-Hexenoic acid, methyl ester)

3-Hexenoic acid, methyl ester 化学的及び物理的性質
名前と識別子
-
- 3-Hexenoic acid, methylester, (3E)-
- Methyl (3E)-3-hexenoate
- methyl (E)-hex-3-enoate
- Methyl (E)-3-hexenoate
- Methyl trans-3-hexenoate
- Einecs 237-662-7
- (E)-3-Hexenoic acid methyl ester
- 3-Hexenoic acid, methyl ester, (E)-
- METHYL 3-HEXENOATE
- 3-Hexenoic acid, methyl ester
- Honeyflor
- Methyl hex-3-enoate
- Methyl Trans 3 Hexenoate
- 7IP0T834PB
- XEAIHUDTEINXFG-SNAWJCMRSA-N
- Methyl hydrosorbate
- 3-Hexenoic acid, methyl ester, (3E)-
- FEMA No. 3364
- Methyl 3-hexenoate, (3E)-
- (E
- MFCD00672771
- METHYL (3E)-HEX-3-ENOATE
- UNII-5B8F9YC2ZN
- AKOS015951109
- FEMA NO. 3364, E-
- A878081
- UNII-7IP0T834PB
- SCHEMBL872827
- EINECS 219-256-1
- (E)-hex-3-enoic acid methyl ester
- 13894-61-6
- 5B8F9YC2ZN
- 2396-78-3
- (E)-methyl hex-3-enoate
- Methyl trans-3-hexenoate, >=97%, FG
- Q27268358
- D93382
- DTXSID20884723
- (3E)-methyl 3-hexenoate
- XEAIHUDTEINXFG-UHFFFAOYSA-N
- NS00085190
- Methyl(E)-hex-3-enoate
- SCHEMBL872828
- DB-255154
-
- MDL: MFCD00672771
- インチ: 1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h4-5H,3,6H2,1-2H3/b5-4+
- InChIKey: XEAIHUDTEINXFG-SNAWJCMRSA-N
- ほほえんだ: O(C([H])([H])[H])C(C([H])([H])/C(/[H])=C(\[H])/C([H])([H])C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 128.08376
- どういたいしつりょう: 128.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 106
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- PSA: 26.3
3-Hexenoic acid, methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D755283-1g |
methyl (E)-hex-3-enoate |
13894-61-6 | 95% | 1g |
$135 | 2024-06-06 | |
eNovation Chemicals LLC | D755283-1g |
methyl (E)-hex-3-enoate |
13894-61-6 | 95% | 1g |
$135 | 2025-02-26 | |
Aaron | AR00AK9Y-5g |
methyl (E)-hex-3-enoate |
13894-61-6 | 95% | 5g |
$260.00 | 2025-02-10 | |
eNovation Chemicals LLC | D755283-1g |
methyl (E)-hex-3-enoate |
13894-61-6 | 95% | 1g |
$135 | 2025-02-27 | |
eNovation Chemicals LLC | D755283-5g |
methyl (E)-hex-3-enoate |
13894-61-6 | 95% | 5g |
$260 | 2025-02-27 | |
eNovation Chemicals LLC | D755283-5g |
methyl (E)-hex-3-enoate |
13894-61-6 | 95% | 5g |
$260 | 2025-02-26 | |
1PlusChem | 1P00AK1M-5g |
methyl (E)-hex-3-enoate |
13894-61-6 | 95% | 5g |
$276.00 | 2024-06-21 | |
1PlusChem | 1P00AK1M-1g |
methyl (E)-hex-3-enoate |
13894-61-6 | 95% | 1g |
$122.00 | 2024-06-21 | |
eNovation Chemicals LLC | D755283-5g |
methyl (E)-hex-3-enoate |
13894-61-6 | 95% | 5g |
$260 | 2024-06-06 | |
A2B Chem LLC | AE91738-1g |
methyl (E)-hex-3-enoate |
13894-61-6 | 95% | 1g |
$107.00 | 2024-04-20 |
3-Hexenoic acid, methyl ester 関連文献
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Julio Rodríguez-López,Nuria Ortega,Victor S. Martín,Tomás Martín Chem. Commun. 2014 50 3685
-
Quan-De Wang,Weidong Zhang RSC Adv. 2015 5 68314
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3. Improvement on the synthesis of (E?)-alk-3-enoic acidsNikitas Ragoussis,Valentine Ragoussis J. Chem. Soc. Perkin Trans. 1 1998 3529
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Shunmugavel Saravanamurugan,Irene Tosi,Kristoffer H. Rasmussen,Rasmus E. Jensen,Esben Taarning,Sebastian Meier,Anders Riisager Catal. Sci. Technol. 2017 7 2782
-
R. De Clercq,M. Dusselier,B. F. Sels Green Chem. 2017 19 5012
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S. G. Elliot,C. Andersen,S. Tolborg,S. Meier,I. Sádaba,A. E. Daugaard,E. Taarning RSC Adv. 2017 7 985
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S. Tolborg,S. Meier,I. Sádaba,S. G. Elliot,S. K. Kristensen,S. Saravanamurugan,A. Riisager,P. Fristrup,T. Skrydstrup,E. Taarning Green Chem. 2016 18 3360
3-Hexenoic acid, methyl esterに関する追加情報
3-Hexenoic acid, methyl ester (CAS No. 13894-61-6): A Comprehensive Overview
3-Hexenoic acid, methyl ester, with the chemical identifier CAS No. 13894-61-6, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This compound, also known as methyl hex-2-enoate, belongs to the class of carboxylic acid esters and has garnered attention due to its unique structural properties and potential applications in various scientific domains.
The molecular structure of 3-Hexenoic acid, methyl ester consists of a hexanoic acid backbone with a double bond at the third carbon position, making it a derivative of hexanoic acid. The presence of this double bond introduces a degree of unsaturation, which influences its reactivity and interaction with other molecules. This feature has made it a subject of extensive study in synthetic chemistry and biochemistry.
In recent years, research on 3-Hexenoic acid, methyl ester has been particularly focused on its role as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as esterification, hydrogenation, and oxidation, makes it a valuable building block in the pharmaceutical industry. For instance, it has been utilized in the synthesis of certain drug candidates that exhibit promising biological activities.
The compound's applications extend beyond pharmaceuticals into the realm of flavor and fragrance chemistry. The characteristic aroma of 3-Hexenoic acid, methyl ester is reminiscent of fruity notes, making it a popular choice in the formulation of perfumes and food additives. This dual functionality as both a pharmaceutical intermediate and a flavoring agent underscores its versatility and industrial relevance.
Recent studies have also explored the potential biological activities of 3-Hexenoic acid, methyl ester. Research indicates that this compound may possess antimicrobial properties, which could be harnessed in the development of novel antimicrobial agents. Additionally, its structural motif suggests potential interactions with biological targets such as enzymes and receptors, opening avenues for further investigation into its pharmacological effects.
The synthesis of 3-Hexenoic acid, methyl ester can be achieved through various methods, including the esterification of hexanoic acid or the reaction of hexanal with methanol under acidic conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating its use in both academic research and industrial applications.
In conclusion, 3-Hexenoic acid, methyl ester (CAS No. 13894-61-6) is a multifaceted compound with significant implications in organic synthesis, pharmaceutical development, and flavor chemistry. Its unique structural features and diverse applications make it a compound of considerable interest to researchers and industry professionals alike. As scientific understanding continues to evolve, further exploration into the potential uses and benefits of this compound is anticipated to yield novel discoveries and innovations.
13894-61-6 (3-Hexenoic acid, methyl ester) 関連製品
- 36781-67-6(Methyl trans-3-nonenoate)
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